tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate is an organic compound that features a tert-butyl group, a methylpyridine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butylamine with a suitable pyridine derivative under controlled conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydride. The reactions are typically carried out in organic solvents such as dichloromethane, tetrahydrofuran, or ethanol under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butyl group and the carbamate moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butylamine
- tert-Butyl acetate
Uniqueness
tert-Butyl ((6-(tert-butylamino)-4-methylpyridin-3-yl)methyl)carbamate is unique due to its combination of a tert-butyl group, a methylpyridine ring, and a carbamate functional group. This unique structure imparts specific reactivity and binding properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H27N3O2 |
---|---|
Molecular Weight |
293.40 g/mol |
IUPAC Name |
tert-butyl N-[[6-(tert-butylamino)-4-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H27N3O2/c1-11-8-13(19-15(2,3)4)17-9-12(11)10-18-14(20)21-16(5,6)7/h8-9H,10H2,1-7H3,(H,17,19)(H,18,20) |
InChI Key |
MCKHMYHXXJWZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
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